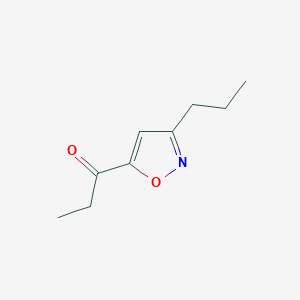

3-Propyl-5-propionylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-propyl-1,2-oxazol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYGFHHMCQFREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of the Isoxazole Ring

Ring-Opening Reactions and Mechanisms

The inherent strain and the weak N-O bond within the isoxazole (B147169) ring make it susceptible to various ring-opening reactions under different conditions. These transformations are crucial for converting isoxazoles into other valuable chemical scaffolds.

N-O Bond Cleavage Pathways

The cleavage of the nitrogen-oxygen bond is a characteristic reaction of isoxazoles, leading to the formation of β-amino enones or other related structures. This can be achieved through several methods, most notably catalytic hydrogenation. The catalytic hydrogenation of isoxazoles, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel, results in the reductive cleavage of the N-O bond. thieme-connect.comthieme-connect.comclockss.org This process is generally chemoselective, leaving other functional groups intact. For instance, the hydrogenation of 3-(2-nitrophenyl)isoxazoles leads to the reduction of the nitro group and subsequent regiospecific ring closure to form 4-aminoquinolines. thieme-connect.comthieme-connect.com

Reductive ring cleavage can also be accomplished using various metal-based reagents. Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water has been shown to effectively cleave the N-O bond of isoxazoles to yield β-aminoenones. rsc.orgrsc.org Other reagents like samarium diiodide (SmI₂) and those involving low-valent titanium have also been utilized for the reductive cleavage of the N-O bond in isoxazoles and their derivatives. researchgate.net In some cases, the metabolic processes in living organisms can also induce isoxazole ring opening through N-O bond cleavage, as seen with the anti-inflammatory drug leflunomide. researchgate.netsci-hub.stnih.gov

Table 1: Reagents for Reductive N-O Bond Cleavage of Isoxazoles

| Reagent/Catalyst | Product Type | Reference(s) |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | β-Amino enones | thieme-connect.comthieme-connect.comclockss.org |

| Molybdenum Hexacarbonyl (Mo(CO)₆) / H₂O | β-Amino enones | rsc.orgrsc.org |

| Samarium Diiodide (SmI₂) | β-Hydroxy ketones (from isoxazolines) | researchgate.net |

| Iron powder | Reduced products | morressier.com |

| Copper/Diamine | Fluoroalkylated enaminones | acs.org |

Photoinduced Ring Opening and Rearrangements

The isoxazole ring is photochemically labile and undergoes ring-opening and rearrangement reactions upon exposure to ultraviolet (UV) light. wikipedia.orgrsc.org This photo-reactivity is primarily attributed to the weak N-O bond. wikipedia.org UV irradiation of isoxazoles typically leads to the homolytic cleavage of the N-O bond, forming a diradical intermediate which can then rearrange to a highly strained acylazirine. acs.orgnih.govaip.org

This azirine intermediate is a key pivot point for subsequent transformations. It can undergo further rearrangement to form an oxazole, which is a common outcome of isoxazole photolysis. wikipedia.orgacs.orgnih.gov More recently, it has been demonstrated that under specific photochemical conditions, trisubstituted isoxazoles can rearrange to form highly reactive ketenimines. acs.orgnih.gov These ketenimines can then be trapped with nucleophiles, such as hydrazines, to generate other heterocyclic systems like pyrazoles. acs.orgnih.gov The specific wavelength of UV light used can influence the reaction pathway, with different products being formed at different excitation energies. acs.orgnih.gov

Table 2: Products of Photoinduced Isoxazole Rearrangements

| Reactant | Conditions | Key Intermediate | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Isoxazole | UV irradiation (200-330 nm) | Acylazirine | Oxazole | wikipedia.orgacs.orgnih.gov |

| Trisubstituted isoxazoles | UV irradiation (flow reactor) | Acylazirine | Ketenimine | acs.orgnih.gov |

| Isoxazole | UV irradiation (λ = 221 nm, matrix isolation) | 2-formyl-2H-azirine | 3-formylketenimine, 3-hydroxypropenenitrile | acs.orgnih.gov |

| Isoxazole | UV irradiation | Acylazirine | 5-Hydroxyimidazolines (in presence of amines) | acs.org |

Base-Mediated Ring Scission

The isoxazole ring can also be opened under basic conditions. The outcome of this reaction is highly dependent on the substitution pattern of the isoxazole. For example, 3-unsubstituted isoxazoles can undergo ring opening in the presence of a base. researchgate.net This is exemplified by the metabolism of leflunomide, where the C3-H is crucial for the ring scission. researchgate.netnih.gov The reaction of certain isoxazolines with sodium hydroxide (B78521) in methanol (B129727) can lead to dehydrochlorination and the formation of the corresponding isoxazole. cdnsciencepub.com In other cases, treatment of 3-substituted-5-acetoxy-Δ²-isoxazolines with sodium hydroxide in methanol results in the formation of stable Δ²-isoxazolin-5-ols after acidification. cdnsciencepub.com The use of sodium hydroxide is also integral in some one-pot syntheses of isoxazoles from aldehydes and nitroalkanes. psu.edugoogle.com

Functionalization and Derivatization Strategies

Beyond ring-opening, the isoxazole ring can be functionalized at its carbon positions, allowing for the introduction of various substituents and the construction of more complex molecules.

Halogenation Reactions (e.g., Bromination, Iodination)

Electrophilic halogenation of isoxazoles typically occurs at the C-4 position, which is the most electron-rich carbon in the ring. acs.orgthieme-connect.com A convenient method for the C-4 halogenation of 3,5-diarylisoxazoles involves the use of N-halosuccinimides (NCS, NBS, or NIS) in acetic acid. thieme-connect.com For less reactive isoxazoles, the addition of a strong acid catalyst may be necessary. thieme-connect.com Another effective halogenating system for isoxazoles is the use of tetraalkylammonium halides (R₄NHal) in the presence of nitrosylsulfuric acid (NOHSO₄), which provides excellent regioselectivity for the C-4 position. acs.org A ring-opening fluorination of isoxazoles has also been developed using an electrophilic fluorinating agent, which leads to tertiary fluorinated carbonyl compounds. nih.govresearchgate.net

Table 3: Halogenation of Isoxazoles

| Position of Halogenation | Reagent(s) | Substrate Type | Reference(s) |

|---|---|---|---|

| C-4 | N-Halosuccinimides (NCS, NBS, NIS) / Acetic Acid | 3,5-Diarylisoxazoles | thieme-connect.com |

| C-4 | R₄NHal / NOHSO₄ | 3,5-Diaryl- and alkylarylisoxazoles | acs.org |

| C-4 | I₂ / HNO₃ | Aryl(or alkyl)-substituted isoxazoles | thieme-connect.com |

| Ring-opening | Selectfluor™ | 3,5-Disubstituted isoxazoles | nih.govresearchgate.net |

Arylation Reactions

The introduction of aryl groups onto the isoxazole ring is a powerful tool for modifying its properties. Palladium-catalyzed direct C-H arylation has emerged as a highly efficient method for this purpose. The C-5 position of isoxazoles can be selectively arylated with aryl iodides using a palladium catalyst. nih.gov Similarly, palladium-catalyzed C-4 arylation of 3,5-disubstituted isoxazoles has been widely reported. researchgate.net For isoxazoles with unsubstituted C-4 and C-5 positions, a double C-H bond arylation can be achieved under palladium catalysis. researchgate.net The choice of ligands and reaction conditions can influence the regioselectivity of the arylation, allowing for targeted functionalization at either the C-2 or C-5 position in some heterocyclic systems, a principle that can be extended to isoxazoles. organic-chemistry.org

Table 4: Palladium-Catalyzed Arylation of Isoxazoles

| Position of Arylation | Catalytic System | Coupling Partner | Reference(s) |

|---|---|---|---|

| C-5 | Palladium catalyst | Aryl iodides | nih.gov |

| C-4 | Palladium pincer complexes | Aryl bromides | mdpi.com |

| C-4, C-5 (double arylation) | Palladium catalyst | Aryl halides | researchgate.net |

| C-5 | PdCl₂(MeCN)₂ | 4-Iodotoluene | mdpi.com |

Intramolecular Electrophilic Aromatic Substitution (SEAr) Reactions

Intramolecular electrophilic aromatic substitution (SEAr) is a powerful method for constructing polycyclic aromatic systems. In this type of reaction, an electrophilic center within a molecule attacks an electron-rich aromatic ring, leading to the formation of a new ring. For a substituted isoxazole like 3-Propyl-5-propionylisoxazole to undergo such a reaction, a suitable electrophile would need to be generated on a side chain, which could then attack an appended aromatic ring.

Although no literature specifically details an intramolecular SEAr for this compound, the principles of such reactions are well-established for other aromatic and heterocyclic systems. The success of an intramolecular Friedel-Crafts-type reaction, a common class of SEAr, depends on several factors, including the nature of the activating group on the aromatic ring, the length and flexibility of the linking chain, and the stability of the intermediate carbocation (Wheland intermediate).

Table 1: Factors Influencing Intramolecular Electrophilic Aromatic Substitution

| Factor | Description |

| Ring Activation | The aromatic ring must be sufficiently electron-rich to be attacked by the intramolecular electrophile. Activating groups on the aromatic ring facilitate the reaction. |

| Electrophile Generation | A potent electrophile, typically a carbocation or an acylium ion, must be generated on the side chain. This is often achieved using a Lewis or Brønsted acid. |

| Chain Length | The length of the chain connecting the electrophile and the aromatic ring is crucial for successful cyclization, with 5- and 6-membered ring formations being the most common. |

| Steric Hindrance | Steric hindrance at the site of cyclization can impede or prevent the reaction. |

Given the structure of this compound, a hypothetical intramolecular SEAr would require the presence of an aromatic ring attached to either the propyl or propionyl side chain. For instance, if the propyl group were a phenylpropyl group, acid-catalyzed cyclization could potentially lead to a tetracyclic system. However, without experimental data, this remains a theoretical possibility.

Rearrangement Reactions and Isomerization Pathways

The isoxazole ring is known to undergo a variety of rearrangement reactions, often triggered by thermal, photochemical, or catalytic conditions. These transformations can lead to the formation of other heterocyclic systems, providing valuable synthetic pathways.

Isoxazole-Oxazole Rearrangements

The rearrangement of isoxazoles to oxazoles is a well-documented transformation that can be initiated by various stimuli, including heat, light, or chemical reagents. While specific studies on this compound are absent, the general mechanisms for such rearrangements provide insight into its potential reactivity.

One common pathway for this rearrangement involves the cleavage of the weak N-O bond of the isoxazole ring. This can lead to the formation of a vinyl nitrene intermediate, which can then cyclize to form an oxazole. Photochemical conditions are often employed to induce this transformation.

Another pathway involves a base-catalyzed rearrangement. For certain substituted isoxazoles, treatment with a base can lead to deprotonation and subsequent ring-opening, followed by recyclization to an oxazole. The specific substituents on the isoxazole ring play a critical role in determining the feasibility and outcome of these rearrangements.

Domino Transformations to Other Heterocycles

Domino reactions, also known as cascade or tandem reactions, are processes where a single synthetic operation generates multiple bond formations in a sequential manner. The isoxazole ring can serve as a precursor in domino sequences to construct a variety of other heterocyclic structures.

The cleavage of the N-O bond in the isoxazole ring is a key step that can initiate a cascade of reactions. The resulting intermediates can be trapped by various nucleophiles or can undergo intramolecular cyclizations to form new ring systems. For example, the reduction of the isoxazole ring can lead to an enaminone, which can then be used as a building block for the synthesis of pyrimidines, pyridines, and other heterocycles.

While there is no specific literature on domino transformations starting from this compound, the general reactivity patterns of isoxazoles suggest that it could potentially be a substrate for such reactions. The propyl and propionyl groups could influence the reactivity and the course of the domino sequence, but without experimental validation, this remains speculative.

Table 2: Potential Heterocyclic Products from Isoxazole Domino Transformations

| Starting Isoxazole Derivative | Reagents/Conditions | Resulting Heterocycle |

| Substituted Isoxazole | Reduction (e.g., H₂/Pd) | Enaminone |

| Enaminone from Isoxazole | + 1,3-Dicarbonyl Compound | Pyridine (B92270) |

| Enaminone from Isoxazole | + Amidine | Pyrimidine |

| Isoxazole with appropriate side chain | Thermal/Photochemical | Pyrrole |

| Isoxazole with appropriate side chain | Acid/Base Catalysis | Pyrazole (B372694) |

It is important to reiterate that the reactions described in this article are based on the general chemical behavior of the isoxazole ring system. The specific reactivity of this compound in these transformations has not been experimentally determined and reported in the scientific literature. Further research would be necessary to explore the synthetic potential of this particular compound.

Theoretical and Computational Studies of Isoxazole Systems

Electronic Structure and Stability Calculations

The electronic structure and thermodynamic stability of isoxazole (B147169) and its derivatives are critical determinants of their chemical behavior. Theoretical calculations are extensively used to predict these properties, providing a framework for understanding their reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying isoxazole systems due to its balance of accuracy and computational cost. mdpi.com DFT calculations are widely applied to optimize molecular geometries, predict electronic properties, and assess the stability of various isoxazole derivatives. mdpi.comnih.gov

Researchers have employed DFT methods, such as the B3LYP functional combined with various basis sets (e.g., 6-31G(d), 6-311++g(d,p)), to investigate the structural and electronic parameters of these molecules. researchgate.netmdpi.comulima.edu.pe Studies on substituted isoxazoles show that the nature and position of substituent groups significantly influence the electronic charge distribution within the isoxazole ring. researchgate.nettandfonline.com For instance, the introduction of methyl groups can alter the net atomic charges on the ring's oxygen and nitrogen atoms, which in turn affects the molecule's reactivity. researchgate.net DFT is also used to explore the interactions between isoxazole-based chemosensors and various anions, demonstrating how these interactions can lead to detectable changes in UV-vis absorption and fluorescence emission spectra. mdpi.comnih.gov

| Study Focus | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Geometric and Electronic Structure | B3LYP/6-31G** | Calculated structural parameters and vibrational frequencies of isoxazole are in good agreement with experimental data. | acs.org |

| Substituent Effects | PM3 and DFT | Methyl substitution affects electronic parameters and charge distribution, influencing the preferential sites for nucleophilic or electrophilic attack. | researchgate.net |

| Fluoride (B91410) Chemosensors | DFT Approaches | The selectivity of pyrrole-isoxazole derivatives for fluoride ions is due to the deprotonation of the host sensor. | mdpi.comnih.gov |

| Cycloaddition Regioselectivity | B3LYP/6-31G(d) | Helped rationalize the regioselectivity of 1,3-dipolar cycloaddition reactions in the synthesis of quinazolin-4-one-isoxazole hybrids. | mdpi.com |

Ab Initio Calculations

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying isoxazole systems. Methods such as Møller–Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (e.g., QCISD(T)) are used to obtain highly accurate energies and properties. acs.org

These calculations have been instrumental in studying the structure of isoxazole complexes, such as the hydrogen-bonded complex with water, where they successfully predicted that water binds to the nitrogen atom in the ring plane. tandfonline.com Ab initio methods have also been crucial in investigating the complex potential energy surfaces of isoxazole decomposition, helping to evaluate the relative energies of transition states and intermediates. acs.org For instance, calculations at the MP4 and QCISD(T) levels were used to map out the energy landscape for the thermal decomposition of isoxazole, indicating the most likely reaction channels. acs.org Time-resolved photoelectron spectroscopy studies have been combined with excited-state nonadiabatic ab initio calculations to elucidate the photoinduced ring-opening mechanisms of isoxazole. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity and electronic properties of molecules. wikipedia.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. tandfonline.comtandfonline.com Conversely, a small gap indicates higher reactivity. tandfonline.com

For isoxazole derivatives, FMO analysis has shown that electronic transitions responsible for UV-vis absorption are often characterized as intramolecular charge transfer (ICT) processes. mdpi.comnih.gov The HOMO-LUMO gap is sensitive to substitution on the isoxazole ring. researchgate.nettandfonline.com For example, in a study of methyl-substituted isoxazoles, 5-methyl isoxazole and 4,5-dimethyl-substituted isoxazole were found to be more reactive, a fact supported by their smaller HOMO-LUMO energy gaps. researchgate.net This analysis is vital for designing molecules with specific electronic properties, such as chemosensors or pharmacologically active agents. ulima.edu.pemdpi.com

| Isoxazole Derivative | HOMO-LUMO Gap (qualitative) | Implication | Reference |

|---|---|---|---|

| Parent Isoxazole | Relatively Large | Kinetically stable. | tandfonline.comtandfonline.com |

| 5-Methyl Isoxazole | Smaller Gap | More chemically reactive compared to some other monosubstituted isomers. | researchgate.net |

| 3,5-Dimethyl Isoxazole | Smaller Gap | More reactive than monosubstituted derivatives. | researchgate.net |

| Phenylisoxazole Semicarbazones | Varies with Substitution | Calculated gaps indicate relative stability and reactivity among different derivatives. | ulima.edu.pe |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is indispensable for mapping the intricate pathways of chemical reactions, particularly for complex processes like the decomposition of heterocyclic rings.

Unimolecular Decomposition Pathways

Theoretical studies have been essential in unraveling the mechanisms of isoxazole's thermal and collision-induced decomposition. acs.orgacs.org Computational models can identify transition states and intermediates that are often too transient to be observed experimentally. Two probable unimolecular decomposition channels for isoxazole have been investigated using both DFT and ab initio calculations. acs.org

One major pathway involves the initial cleavage of the weak N-O bond, leading to a vinylnitrene intermediate. researchgate.net This intermediate can then undergo further rearrangement or fragmentation. researchgate.netrsc.org Computational studies have shown that the main products of thermal decomposition, acetonitrile (B52724) and carbon monoxide, are likely formed through a pathway where isoxazole first isomerizes to an intermediate like azirine or NCCH₂CHO. acs.orgresearchgate.net Direct chemical dynamics simulations have also been used to study the collision-induced dissociation (CID) of deprotonated isoxazoles, revealing a variety of reaction products and pathways and suggesting that nonstatistical shattering mechanisms can dominate the dynamics. acs.org

Nonadiabatic Dynamics Simulations

When molecules are electronically excited, such as by absorbing light, their dynamics can involve multiple electronic states. In these situations, the Born-Oppenheimer approximation (which assumes nuclear and electronic motions are separate) breaks down, and nonadiabatic dynamics simulations are required. nih.gov These simulations model the transitions between different potential energy surfaces.

For isoxazole and its derivatives, nonadiabatic dynamics simulations have been used to study the ultrafast processes that follow photoexcitation. acs.orgnih.gov These studies have provided a detailed picture of photoinduced ring-opening reactions. acs.org Upon excitation, the isoxazole molecule can move from its initial excited state to other states, including those that lead to the cleavage of the N–O bond. nih.govrsc.org These simulations, often based on methods like trajectory surface hopping, can track the molecular geometry over time and determine the probabilities of different reaction outcomes, providing critical insights into the photochemistry of isoxazoles. acs.orgrsc.org

Collision-Induced Dissociation Studies

Collision-induced dissociation (CID) is a fundamental mass spectrometry technique used to elucidate the structure of ions in the gas phase. wikipedia.org In this method, selected ions are accelerated and collided with neutral gas molecules, such as argon or nitrogen. This collision converts kinetic energy into internal energy, causing the ion to fragment. wikipedia.org The resulting fragment ions are then analyzed to piece together the structure of the original molecule. wikipedia.org This technique is invaluable for determining the connectivity of atoms within a molecule.

For 3-Propyl-5-propionylisoxazole, CID studies on its protonated form, [M+H]⁺, would likely reveal fragmentation pathways characteristic of the isoxazole core and its alkyl substituents. The fragmentation process is highly dependent on the collision energy applied. nih.gov Key fragmentation patterns would be expected to involve the cleavage of the propyl and propionyl side chains, as well as the characteristic rupture of the isoxazole ring.

A plausible fragmentation pathway, based on studies of similar heterocyclic structures, would involve initial losses of neutral molecules from the side chains, followed by ring fragmentation. nih.gov For example, the propionyl group could undergo a McLafferty rearrangement, and the propyl group could be lost as propene. Subsequent fragmentation of the isoxazole ring would yield further structurally informative ions.

Table 1: Hypothetical Fragmentation Data for [this compound+H]⁺ from Collision-Induced Dissociation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 168.10 | 140.07 | C₂H₄ (Ethene) | Loss from propionyl side chain via McLafferty rearrangement. |

| 168.10 | 126.05 | C₃H₆ (Propene) | Cleavage of the propyl group from the isoxazole ring. |

| 168.10 | 111.06 | C₂H₅NO | Ring cleavage and loss of the propionyl nitrile fragment. |

| 168.10 | 83.05 | C₅H₉O | Fragmentation involving loss of the propionyl group and part of the ring. |

| 126.05 | 84.04 | C₃H₆ (Propene) | Subsequent loss of the propyl group from a fragment ion. |

Note: This data is hypothetical and serves to illustrate a plausible fragmentation pattern.

Molecular Interactions and Binding Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods that provide a detailed "movie" of atomic and molecular motion over time. nih.gov By repeatedly calculating the forces between atoms and updating their positions and velocities, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govarxiv.org This technique is crucial for understanding how a molecule might bind to a protein target and the stability of such interactions. nih.govplos.org

In a hypothetical MD simulation of this compound complexed with a target protein, the compound would be placed in the protein's active site. The system would then be solvated in a water box, and the simulation would be run for a duration sufficient to observe stable binding, often on the nanosecond to microsecond timescale. Analysis of the resulting trajectory would focus on metrics like Root Mean Square Deviation (RMSD) to assess the stability of the compound in the binding pocket, and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile. nih.gov Hydrogen bond analysis would also be critical to identify key interactions stabilizing the complex. nih.gov

Table 2: Hypothetical Parameters and Results from a Molecular Dynamics Simulation

| Simulation Parameter | Value / Description | Purpose |

| System Setup | This compound in complex with a target enzyme, solvated with TIP3P water. | To simulate a biologically relevant environment. |

| Force Field | AMBER99SB*-ILDN | To define the potential energy and forces between atoms. plos.org |

| Simulation Time | 200 ns | To allow for sufficient sampling of molecular motion and interactions. |

| Analysis Metric | ||

| Ligand RMSD | Average: 1.5 Å | Measures the deviation of the ligand's position from the initial pose, indicating binding stability. |

| Protein RMSF | Peaks at loop regions, low at active site residues. | Identifies flexible and stable regions of the protein upon ligand binding. |

| Hydrogen Bonds | 1-2 persistent H-bonds between the carbonyl oxygen and active site residues. | To identify specific, key interactions that anchor the ligand. |

Note: This data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule, creating a color-coded guide to its reactivity. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles. nih.govnih.gov

For this compound, an MEP map would highlight distinct regions of varying potential. The most negative potential would be concentrated around the electronegative oxygen atom of the propionyl carbonyl group and, to a lesser extent, the nitrogen and oxygen atoms of the isoxazole ring. These sites represent the most likely points for hydrogen bonding and interactions with positively charged species. nih.govresearchgate.net Conversely, the hydrogen atoms of the propyl and propionyl alkyl chains would exhibit positive electrostatic potential, making them potential sites for interaction with negatively charged residues.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Characteristics

| Molecular Region | Predicted Potential | Color on MEP Map | Implication for Reactivity |

| Carbonyl Oxygen (C=O) | Strong Negative | Deep Red | Strong H-bond acceptor; site for electrophilic attack. |

| Isoxazole Ring Oxygen | Moderate Negative | Orange / Red | H-bond acceptor. |

| Isoxazole Ring Nitrogen | Moderate Negative | Orange / Red | H-bond acceptor; site for interaction with electrophiles. |

| Propyl/Propionyl Hydrogens | Positive | Blue / Light Blue | Potential for weak interactions with nucleophilic sites. |

| Aromatic Ring Carbons | Near Neutral | Green | Generally unreactive for electrostatic interactions. |

Note: This data is a prediction based on general chemical principles.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of the electronic structure of a molecule by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.denumberanalytics.com This method allows for the quantitative analysis of bonding, charge distribution, and intramolecular interactions, such as hyperconjugation, which can stabilize the molecule. uni-muenchen.debatistalab.com

An NBO analysis of this compound would detail the electronic makeup of its bonds and lone pairs. It would quantify the sigma (σ) and pi (π) character of the bonds within the isoxazole ring and the propionyl group. The analysis would also describe the lone pairs on the nitrogen and oxygen atoms, detailing their hybridization and energy. uni-muenchen.de A key aspect would be the study of delocalization effects, such as the interaction between the lone pairs of the ring heteroatoms and the π-system, or hyperconjugative interactions between the alkyl side chains and the ring. These interactions are reported as second-order perturbation theory energies (E(2)), where a higher E(2) value indicates a stronger interaction.

Table 4: Hypothetical NBO Analysis Results for Key Orbitals

| NBO (Orbital Type) | Occupancy (Electrons) | Description | E(2) (kcal/mol) (Hypothetical Interaction) |

| σ(C3-C(Propyl)) | ~1.99 e | Sigma bond connecting the propyl group to the ring. | 2.1 (Interaction with π* of the ring) |

| σ(C5-C(Propionyl)) | ~1.99 e | Sigma bond connecting the propionyl group to the ring. | 3.5 (Interaction with π* of the ring) |

| π(C4=C5) | ~1.98 e | Pi bond within the isoxazole ring. | N/A |

| LP(1) N2 | ~1.90 e | Lone pair on the nitrogen atom. | 5.8 (Delocalization into adjacent π* C=O bond) |

| LP(2) O(Carbonyl) | ~1.97 e | p-type lone pair on the carbonyl oxygen. | 15.2 (Interaction with σ* of adjacent C-C bond) |

Note: This data is hypothetical and illustrates the type of information gained from NBO analysis.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling is a key tool in modern SAR, allowing for the rapid in-silico evaluation of new molecular designs. nih.govnih.gov By systematically modifying a lead compound, such as this compound, and predicting the effect of these changes on binding affinity or activity, researchers can rationally design more potent and selective molecules.

A computational SAR study on this compound would involve creating a library of virtual analogs. Modifications could include altering the length or branching of the C3-propyl group, changing the C5-propionyl group to other acyl groups (e.g., acetyl, butyryl), or substituting it with other functionalities (e.g., esters, amides). These virtual compounds would then be docked into the active site of a hypothetical biological target, and their binding energies would be calculated. This data helps to build a model that correlates specific structural features with predicted activity. nih.gov

Table 5: Hypothetical Computational SAR Study of this compound Analogs

| Analog Modification (Relative to Parent) | Predicted Binding Energy (kcal/mol) | SAR Interpretation |

| Parent Compound | -7.5 | Baseline activity. |

| C3-Position | ||

| C3-Ethyl | -7.1 | Shorter alkyl chain slightly reduces hydrophobic interaction. |

| C3-Isopropyl | -7.8 | Branching improves fit into a specific hydrophobic pocket. |

| C3-Butyl | -7.6 | Longer chain shows marginal improvement. |

| C5-Position | ||

| C5-Acetyl | -6.9 | Shorter acyl chain weakens a key interaction. |

| C5-Butyryl | -7.9 | Increased chain length enhances hydrophobic contact. |

| C5-(Cyclopropylcarbonyl) | -8.2 | Rigid cyclopropyl (B3062369) group provides optimal orientation and interaction. |

Note: This data is hypothetical and for illustrative purposes only.

Applications in Advanced Materials Science: Mechanisms and Implications

Photochromic Materials Based on Isoxazole (B147169) Derivatives

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a cornerstone of next-generation optical devices, such as high-density optical data storage and molecular switches. Diarylethenes are a prominent class of photochromic compounds known for their excellent thermal stability and fatigue resistance. The incorporation of heterocyclic aryl rings, including isoxazole, into the diarylethene structure has been shown to significantly influence their photochromic performance.

The mechanism of photochromism in these materials involves a reversible cyclization and cycloreversion reaction upon alternating irradiation with ultraviolet (UV) and visible light. For instance, a diarylethene bearing a 3,5-dimethyl-4-isoxazolyl unit undergoes a transformation from a colorless open-ring isomer to a colored closed-ring isomer upon UV irradiation. This process is accompanied by a change in the absorption spectrum, with the appearance of a new absorption band in the visible region for the closed-ring form. scientific.netscientific.net The isoxazole moiety plays a crucial role in modulating the electronic properties of the diarylethene, thereby affecting the wavelengths of maximum absorption and the quantum yields of the photochromic reactions. scientific.net

Furthermore, many of these isoxazole-containing diarylethenes also exhibit fluorescence switching. The open-ring isomer may be fluorescent, while the closed-ring isomer is typically non-fluorescent. This photo-switchable fluorescence provides an additional modality for data readout in optical memory systems.

| Compound Name | Photochromic Behavior | Fluorescence Switching | Reference |

| {1-(3,5-dimethyl-4-isoxazolyl),2-[2-methyl-5-(4-trifluoromethylphenyl)-3-thienyl]}perfluorocyclopentene | Reversible cyclization/cycloreversion with UV/visible light | Functions as a fluorescence switch | |

| Diarylethene with isoxazole and benzothiophene (B83047) moieties | Reversible photoisomerization | Acts as a fluorescent photoswitch | psu.edu |

Electrochemical Probes for Metal Ions (e.g., Cu²⁺)

The detection of heavy metal ions is of paramount importance in environmental monitoring and biological systems. Isoxazole derivatives are being explored as components of electrochemical and fluorescent probes for the selective detection of metal ions like copper(II) (Cu²⁺). nih.govfrontiersin.orgscispace.com The nitrogen and oxygen atoms within the isoxazole ring, along with other functional groups on the molecule, can act as coordination sites for metal ions.

The mechanism of detection often relies on processes such as chelation-enhanced fluorescence (CHEF), Förster resonance energy transfer (FRET), or colorimetric changes upon metal ion binding. frontiersin.org In a typical "turn-on" fluorescent sensor, the probe itself is weakly fluorescent. Upon binding to the target metal ion, a rigid complex is formed, which restricts intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. Conversely, in a "turn-off" sensor, the fluorescence is quenched upon metal binding, often due to the paramagnetic nature of the metal ion like Cu²⁺. semanticscholar.org

While specific data for 3-Propyl-5-propionylisoxazole as a Cu²⁺ probe is not available, the general principles suggest that with appropriate design, it could be functionalized to create a selective sensor. The propionyl group, for instance, could be modified to include a stronger chelating moiety to enhance its binding affinity and selectivity for Cu²⁺.

| Probe Type | Analyte | Detection Mechanism | Key Findings | Reference |

| Fluorescein-based probe | Cu²⁺ | Colorimetric and fluorescent "turn-on" | Naked-eye detection, LOD of 1.20 µM, 1:1 binding ratio | frontiersin.org |

| Bis(rhodamine)-based chemosensor | Cu²⁺ | Colorimetric and absorptive | Selective detection, formation of a colored ring-opened spirolactam | nih.gov |

| Naphthalimide-guanidine derivative | Cu²⁺ | Fluorescent "turn-off" | Rapid response, stable over a wide pH range | semanticscholar.org |

Optical Properties and Applications in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics due to their low cost and ease of fabrication. The efficiency of a DSSC is critically dependent on the properties of the organic dye sensitizer, which is responsible for light absorption and electron injection into a semiconductor nanoparticle layer (typically TiO₂). Isoxazole derivatives have been incorporated into the structure of organic dyes to modulate their optical and electrochemical properties.

In the design of donor-π-acceptor (D-π-A) dyes for DSSCs, the isoxazole ring can function as part of the π-conjugated spacer or as an electron-accepting unit. The electronic properties of the isoxazole can be tuned by the substituents at the 3- and 5-positions. This tuning influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye, which are critical for efficient electron injection into the semiconductor's conduction band and for the regeneration of the dye by the electrolyte. The planar nature of the isoxazole ring can enhance the π-conjugation within the dye molecule, leading to improved light-harvesting efficiency.

High Energy Materials and Liquid Crystals

The isoxazole ring is a component of some high-energy materials, particularly when substituted with nitro groups. The high nitrogen content and the heat of formation of the isoxazole ring can contribute to the energetic properties of these compounds. The stability of the isoxazole ring is a key factor in determining the sensitivity and decomposition temperature of these materials.

In the realm of liquid crystals, the rigid, rod-like shape of certain isoxazole derivatives makes them suitable candidates for forming mesophases. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The anisotropy of the molecular shape allows for the formation of ordered structures, such as nematic and smectic phases, when the material is melted or dissolved in a solvent. The isoxazole ring can be incorporated as a core mesogenic unit in the design of liquid crystalline materials. The substituents at the 3- and 5-positions play a crucial role in determining the thermal properties and the type of mesophase formed.

Corrosion Inhibition Mechanisms and Performance

The corrosion of metals is a significant industrial problem. Organic compounds containing heteroatoms (such as nitrogen and oxygen), multiple bonds, and aromatic rings can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. Isoxazole derivatives fit this profile and have been shown to be effective corrosion inhibitors for mild steel in acidic environments.

The mechanism of corrosion inhibition by isoxazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through physisorption (electrostatic interactions between the charged metal surface and the inhibitor) or chemisorption (the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal). This adsorbed layer acts as a barrier, blocking the active sites for corrosion and impeding the mass and charge transfer processes associated with corrosion.

Studies on various isoxazole derivatives have shown that their inhibition efficiency increases with concentration. Potentiodynamic polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

| Inhibitor | Metal | Medium | Maximum Inhibition Efficiency (%) | Reference |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel | 1 M HCl | 96.6 | arabjchem.org |

Agrochemical Research: Mechanisms of Action of Isoxazole Derivatives

Herbicidal Activity and Molecular Targets

Isoxazole (B147169) derivatives are a significant class of herbicides, with several commercialized products and numerous compounds under investigation. researchgate.netresearchgate.netresearchgate.net Their herbicidal action is primarily achieved through the inhibition of key plant enzymes, leading to disruption of essential metabolic pathways.

Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

A number of isoxazole-containing herbicides function by inhibiting very-long-chain fatty acid elongases (VLCFAEs). researchgate.netcambridge.org These enzymes are crucial for the biosynthesis of VLCFAs, which are essential components of various plant lipids, including waxes, cutin, and suberin. These lipids play a vital role in protecting the plant from environmental stress and maintaining cell structure.

By inhibiting VLCFAEs, these herbicides disrupt the formation of these protective layers, leading to increased water loss, impaired seedling growth, and eventual death of the weed. cambridge.org Pyroxasulfone and fenoxasulfone (B1440672) are examples of commercial herbicides from the isoxazoline (B3343090) chemical family that inhibit VLCFAEs. cambridge.orggoogle.com Research has also focused on designing novel benzo[d]isoxazole derivatives as potent VLCFA inhibitors. researchgate.net

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibitors

Protoporphyrinogen oxidase (PPO) is another key enzymatic target for isoxazole-based herbicides. researchgate.netacs.org PPO is the last common enzyme in the biosynthesis of both chlorophylls (B1240455) and hemes. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to the highly photodynamic protoporphyrin IX in the cytoplasm. acs.org When exposed to light, protoporphyrin IX generates reactive oxygen species that cause rapid lipid peroxidation and membrane damage, resulting in the death of the plant. acs.orgresearchgate.net

Numerous isoxazole derivatives have been synthesized and evaluated as PPO inhibitors, with some exhibiting potent, broad-spectrum herbicidal activity at low application rates. acs.orgdoi.org The design of novel N-isoxazolinylphenyltriazinones has yielded compounds with strong PPO inhibitory activity. acs.org

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a well-established mode of action for several classes of bleaching herbicides, including some isoxazole derivatives. researchgate.netnih.govbohrium.comresearchgate.netfrontiersin.org HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, these herbicides indirectly block carotenoid synthesis. Carotenoids are vital for protecting chlorophyll (B73375) from photo-oxidation. In their absence, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms and eventual plant death. researchgate.net Isoxaflutole (B1672639) is a prominent example of a commercial herbicide that acts as an HPPD inhibitor. nih.gov In plants, isoxaflutole is converted to a diketonitrile derivative, which is the active inhibitor of the HPPD enzyme. nih.govresearchgate.net

Insecticidal Activity and Target Pathways

The isoxazole scaffold is also a key feature in a number of modern insecticides. researchgate.netresearchgate.netscilit.comnih.gov These compounds often target the nervous system of insects, leading to paralysis and death. A significant target for isoxazoline-based insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel in the insect's nervous system. nih.gov By blocking these channels, the insecticides disrupt the normal flow of nerve signals.

Research has led to the development of novel isoxazoline derivatives, such as those containing acylhydrazone or pyrazole (B372694) amide moieties, which exhibit potent insecticidal activity against a range of pests, including Spodoptera frugiperda and Mythimna separata. nih.govresearchgate.netsioc-journal.cn Some isoxazole-containing compounds have also been investigated for their interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net

Acaricidal Activity

In addition to their insecticidal properties, many isoxazole derivatives also demonstrate significant acaricidal activity, making them effective against mites and ticks. researchgate.netscilit.comnih.govnih.govsymc.edu.cn The mechanism of action is often similar to their insecticidal activity, targeting the nervous system of the acarids.

Studies have shown that pyrazole oxime compounds containing a substituted isoxazole ring have good acaricidal activity against Tetranychus cinnabarinus. nih.gov Furthermore, isoxazole derivatives of natural products like podophyllotoxin (B1678966) have been shown to possess enhanced acaricidal effects compared to the parent compound. symc.edu.cnmdpi.com

Fungicidal Activity and Mechanisms

The isoxazole ring is a component of several fungicidal compounds used in agriculture. researchgate.netnih.govresearchgate.netrsc.org These derivatives can inhibit the growth of a variety of plant pathogenic fungi. While the exact mechanisms can vary, they often involve the disruption of essential fungal cellular processes.

For instance, certain 4,5-dihydro-7H-pyrano[3,4-c]isoxazole derivatives have demonstrated significant fungicidal effects against wheat leaf rust and barley powdery mildew. nih.gov Some isoxazole carboxamide derivatives have also been shown to inhibit the growth of fungal pathogens. researchgate.net The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase its antimicrobial and antifungal activity. nih.gov

Biological Activities of 3-Propyl-5-propionylisoxazole: A Review of Current Research

Detailed scientific information, including research findings on the biological activities and mechanistic pathways of the specific chemical compound this compound, is not available in the public domain.

While the isoxazole scaffold is a core component of many biologically active molecules, specific data for the this compound derivative is absent from the reviewed scientific literature. Extensive searches of chemical and biological databases did not yield any studies detailing its antimicrobial, antineoplastic, or other biological effects.

Therefore, a comprehensive article on the biological activities and mechanistic pathways of this compound, as outlined in the requested structure, cannot be generated at this time due to the lack of available research.

General Information on Isoxazole Derivatives

Isoxazole derivatives are a well-studied class of heterocyclic compounds known to exhibit a wide range of pharmacological activities. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, serves as a versatile pharmacophore in drug discovery. The biological effects of isoxazole derivatives are highly dependent on the nature and position of the substituents on the isoxazole ring.

Broadly, isoxazole-containing compounds have been investigated for various therapeutic applications, including:

Antimicrobial Agents: Certain isoxazole derivatives have demonstrated activity against various bacterial and fungal strains. Their mechanisms of action can involve the inhibition of essential microbial enzymes or the disruption of cellular processes.

Antineoplastic Agents: A significant number of isoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, such as inhibiting kinases and proteases involved in cancer cell signaling, inducing programmed cell death (apoptosis), preventing the formation of new blood vessels that supply tumors (antiangiogenic effects), and inhibiting histone deacetylases (HDACs), which are enzymes that play a role in gene expression.

It is crucial to reiterate that while these activities are characteristic of the broader class of isoxazole derivatives, no specific research findings are available for this compound. Further experimental studies are required to determine the biological profile of this particular compound.

Biological Activities and Mechanistic Pathways of Isoxazole Derivatives Excluding Prohibited Content

Anti-inflammatory Action Mechanisms

The anti-inflammatory potential of isoxazole (B147169) derivatives is well-documented, with many compounds exhibiting potent inhibitory effects on key inflammatory mediators. The structural features of 3-Propyl-5-propionylisoxazole suggest it may share these properties, primarily through the modulation of enzymatic pathways that are central to the inflammatory cascade.

Targeting Inflammatory Pathways (e.g., Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX))

The arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes via the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively, is a primary target for anti-inflammatory drugs. researchgate.netnih.gov Numerous isoxazole derivatives have been identified as potent inhibitors of these enzymes. researchgate.netnih.gov

Research into various 3,5-disubstituted isoxazoles has demonstrated significant inhibitory activity against both COX and 5-LOX. For instance, a series of isoxazole derivatives were synthesized and screened for their anti-inflammatory activity, with some compounds showing notable inhibition of both enzymes. researchgate.net One study highlighted a 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole derivative (2b) which demonstrated significant inhibitory activity towards both LOX and COX-2. researchgate.netnih.gov

The inhibitory potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values. For example, various isoxazole-carboxamide derivatives have been evaluated for their COX inhibitory activity, with the most potent compound against COX-1 and COX-2 exhibiting IC₅₀ values of 64 nM and 13 nM, respectively. nih.gov Another study on novel isoxazole derivatives identified compounds with potent COX-2 inhibition, with the most active compound (C6) displaying an IC₅₀ value of 0.55 µM. nih.gov

Similarly, isoxazole derivatives have shown promise as 5-LOX inhibitors. In one study, a series of isoxazole derivatives were investigated for their 5-LOX inhibitory potential, with compound C6 being the most potent, exhibiting a low IC₅₀ value. nih.gov Another compound (compound 3) in the same study showed concentration-dependent inhibition of 5-LOX with an IC₅₀ value of 8.47 μM. nih.govnih.gov These findings suggest that the isoxazole scaffold is a viable pharmacophore for the development of dual COX/5-LOX inhibitors, which could offer a broader spectrum of anti-inflammatory activity. researchgate.net

Table 1: COX Inhibitory Activity of Representative Isoxazole Derivatives

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Ratio (COX-1/COX-2) |

| A13 | 64 | 13 | 4.63 |

| C6 | - | 550 | - |

| C5 | - | 850 | - |

| C3 | - | 930 | - |

Data sourced from multiple studies and presented for illustrative purposes. nih.govnih.gov

Table 2: 5-LOX Inhibitory Activity of Representative Isoxazole Derivatives

| Compound | 5-LOX IC₅₀ (µM) |

| Compound 3 | 8.47 |

| C5 | 10.48 |

| C1 | 74.09 |

| C2 | 47.59 |

Data sourced from multiple studies and presented for illustrative purposes. nih.govnih.gov

The anti-inflammatory effects of some isoxazole derivatives have been further demonstrated in vivo. For instance, certain indolyl-isoxazole derivatives have shown a significant reduction in carrageenan-induced rat paw edema, an established model of inflammation. nih.gov The presence of electron-withdrawing groups on the phenyl rings attached to the isoxazole core has been noted to enhance anti-inflammatory activity in some series of compounds. mdpi.com

Neuroprotective and Central Nervous System (CNS) Activities

Beyond their anti-inflammatory effects, isoxazole derivatives have emerged as promising agents for the treatment of neurological disorders, exhibiting a range of neuroprotective and CNS-modulatory activities. researchgate.netrsc.org The predicted ability of this compound to cross the blood-brain barrier, a common feature of small lipophilic molecules, would be a prerequisite for such activities.

Antioxidant Mechanisms in Neuroprotection

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathological feature of many neurodegenerative diseases. nih.gov The antioxidant properties of isoxazole derivatives contribute significantly to their neuroprotective potential. researchgate.netplos.org

Several studies have demonstrated the free-radical scavenging capabilities of isoxazole derivatives using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. plos.orgrsc.org For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have shown potent antioxidant activity, with IC₅₀ values for the most active compounds being 0.45 and 0.47 µg/ml, significantly lower than the standard antioxidant Trolox. nih.gov In another study, a series of isoxazole derivatives were evaluated for their antioxidant potential, with the most potent compound (C3) exhibiting an IC₅₀ value of 10.96 μM. nih.govplos.org The antioxidant capacity of these compounds is often attributed to the electron-donating properties of substituents on the isoxazole ring system. rsc.org In vivo studies have also supported these findings, with one potent antioxidant isoxazole derivative (2a) demonstrating a twofold greater total antioxidant capacity in mice compared to the well-known antioxidant, Quercetin. researchgate.net

Inhibition of Neuroinflammation

Neuroinflammation, a chronic inflammatory response within the central nervous system, is another critical factor in the progression of neurodegenerative diseases. The anti-inflammatory properties of isoxazole derivatives, as discussed earlier, are directly relevant to their neuroprotective effects by mitigating neuroinflammatory processes. mdpi.com For example, certain indolyl–isoxazolidine derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage-like cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. mdpi.com

Modulation of Neurotransmitter Systems (e.g., GABA-A, AMPA Receptors)

Isoxazole derivatives have been shown to interact with key neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems, which play crucial roles in neuronal excitability and synaptic plasticity.

The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a well-established target for anxiolytic and anticonvulsant drugs. Certain 3,5-disubstituted isoxazoles have been identified as modulators of GABA-A receptors. For instance, a series of 4-arylalkyl substituted 3-isoxazolol analogues of the partial GABA-A agonist 4-PIOL were found to act as potent GABA-A antagonists. acs.org The affinity of these compounds for the GABA-A receptor was dramatically increased with the introduction of bulky diphenylalkyl and naphthylalkyl substitutions at the 4-position of the isoxazolol ring. acs.org

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate (B1630785) receptor, is critical for fast synaptic transmission and has been implicated in various neurological conditions. Isoxazole-4-carboxamide derivatives have been investigated as modulators of AMPA receptors. nih.gov These compounds have been shown to act as negative allosteric modulators, reducing excessive post-synaptic excitatory currents and preventing excitotoxicity, a key mechanism of neuronal damage. nih.gov Furthermore, some bis(isoxazole) derivatives have been designed as promising allosteric modulators of AMPA receptors, with some showing potentiation of kainate-induced currents, suggesting a potential for enhancing synaptic function under certain conditions. mdpi.com

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. Several isoxazole derivatives have been identified as potent AChE inhibitors. researchgate.netrsc.org

In one study, a series of 3,5-disubstituted isoxazole derivatives were synthesized and evaluated for their in vitro AChE inhibitory activity, with the most potent compound exhibiting a moderate inhibitory concentration. researchgate.net Another study on tetrahydroquinoline-isoxazole hybrids identified compounds with significant AChE inhibitory activity, with the most active compound (5n) displaying an IC₅₀ value of 4.24 μM. nih.gov These findings underscore the potential of the isoxazole scaffold in the design of novel AChE inhibitors for the management of Alzheimer's disease and other cognitive disorders.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Representative Isoxazole Derivatives

| Compound | AChE IC₅₀ (µM) |

| 5n (THQ-isoxazoline hybrid) | 4.24 |

| 6aa (THQ-isoxazole hybrid) | >100 |

Data sourced from a study on tetrahydroquinoline-isoxazole/isoxazoline (B3343090) hybrids and presented for illustrative purposes. nih.gov

Immunomodulatory Properties and Associated Mechanisms

Isoxazole derivatives have demonstrated significant potential as regulators of the immune system, exhibiting a spectrum of activities from immunosuppressive to immunostimulatory effects. nih.govnih.gov These compounds have been investigated in various in vitro and in vivo models, often showing low toxicity and high bioactivity at low doses. nih.govmdpi.com

Inhibition of Cell Proliferation

A notable immunomodulatory property of certain isoxazole derivatives is their ability to inhibit the proliferation of various cell types, including cancer cells and immune cells.

Antiproliferative Effects on Cancer Cells: Several studies have highlighted the potent antiproliferative activity of isoxazole derivatives against different cancer cell lines. For instance, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown significant effects in inhibiting the in vitro proliferation of K562 leukemia cells, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, a series of isoxazole-piperazine hybrids demonstrated potent cytotoxicity against human liver and breast cancer cell lines, with IC50 values in the low micromolar range. tandfonline.com Vicinal diaryl-substituted isoxazole derivatives have also shown moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cells, with IC50 values ranging from 0.7 to 9.5 μM. acs.org

Inhibition of Immune Cell Proliferation: Certain isoxazole derivatives have been shown to inhibit the proliferation of immune cells, a key aspect of their immunosuppressive potential. For example, a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov Specifically, the compound 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as having the strongest antiproliferative activity among the tested series. nih.gov Another study on 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides showed that these compounds also inhibited PHA-induced proliferation of PMBCs. mdpi.com

Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 3,4-Isoxazolediamide derivatives | K562 (Leukemia) | 18.01 ± 0.69 nM - 71.57 ± 4.89 nM | nih.gov |

| Isoxazole-piperazine hybrids | Huh7, Mahlavu (Liver Cancer), MCF-7 (Breast Cancer) | 0.3 - 3.7 µM | tandfonline.com |

| Vicinal diaryl-substituted isoxazoles | Hepatocellular carcinoma and breast cancer cells | 0.7 - 9.5 µM | acs.org |

| 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivatives | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of PHA-induced proliferation | nih.gov |

| 5-Amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of PHA-induced proliferation | mdpi.com |

Modulation of Cytokine Production (e.g., TNF-α)

The modulation of cytokine production is another critical mechanism through which isoxazole derivatives exert their immunomodulatory effects. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine, and its inhibition is a target for many anti-inflammatory therapies.

Several isoxazole derivatives have been found to suppress the production of TNF-α. For instance, the compound 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. nih.gov The proposed mechanism for this immunosuppressive action involves the induction of apoptosis, as MM3 was found to increase the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov

Similarly, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides were also found to inhibit LPS-induced TNF-α production in human whole blood cultures. mdpi.com The mechanisms of action for the immunosuppressive effects of isoxazole derivatives can vary and may also include the inhibition of cyclooxygenase-2 (COX-2), suppression of interleukin-1β (IL-1β), and macrophage migration inhibition factor (MIF). researchgate.net Some indolyl–isoxazolidines have demonstrated potent anti-inflammatory activity by significantly inhibiting LPS-induced TNF-α and IL-6 production in macrophage THP-1 cells. nih.gov

Table 2: Modulation of TNF-α Production by Selected Isoxazole Derivatives

| Compound | Model | Effect on TNF-α | Reference |

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Human whole blood cell cultures (LPS-induced) | Inhibition | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides | Human whole blood cultures (LPS-induced) | Inhibition | mdpi.com |

| Indolyl–isoxazolidines | Macrophage THP-1 cells (LPS-induced) | Inhibition | nih.gov |

| Tetrazole analogs with isoxazole core | In vitro assays | Reduced TNF-α levels | brieflands.com |

Other Investigated Biological Activities and Mechanisms

Beyond their immunomodulatory properties, isoxazole derivatives have been explored for a variety of other therapeutic applications.

Antiviral Activities

The isoxazole scaffold is present in a number of compounds with demonstrated antiviral activity against a range of viruses.

Activity against Plant Viruses: A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety have been synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov One compound, 7t, exhibited curative, protection, and inactivation activities against both TMV and CMV that were superior to the commercial antiviral agent Ningnanmycin. nih.gov Similarly, novel pyrazole-hydrazone derivatives containing an isoxazole moiety also showed excellent in vivo antiviral activities against TMV. mdpi.com

Activity against Human Viruses: Isoxazole derivatives have also shown promise against human viruses. A series of nih.govresearchgate.net-isoxazoles annulated with the A-ring of triterpenoids were screened for antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain. nih.gov One 28-oxo-allobetulone isoxazole derivative demonstrated high inhibitory activity with an IC50 of 7.3 μM. nih.gov The mechanism of action appears to be at the early stages of the viral cycle, preventing the binding of virions to the cell receptor. nih.gov Quantitative structure-activity relationship (QSAR) studies of [(biphenyloxy)propyl]isoxazole derivatives have also been conducted to design new compounds with strong activity against human rhinovirus 2 (HRV-2). acs.org

Table 3: Antiviral Activity of Selected Isoxazole Derivatives

| Compound Class | Virus | Activity | Reference |

| Isoxazole-amide derivatives with acylhydrazone moiety | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Curative, protection, and inactivation activities | nih.gov |

| Pyrazole-hydrazone derivatives with isoxazole moiety | Tobacco Mosaic Virus (TMV) | Excellent in vivo antiviral activity | mdpi.com |

| 28-oxo-allobetulone isoxazole derivative | Influenza A (H1N1) | IC50 = 7.3 μM | nih.gov |

| [(Biphenyloxy)propyl]isoxazole derivatives | Human Rhinovirus 2 (HRV-2) | Potent antiviral activity | acs.org |

Antituberculosis Activities

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and isoxazole derivatives have emerged as a promising class of compounds.

Targeting Mycobacterial Enzymes: One study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), that specifically inhibits the activity of FadD32 and FadD28, enzymes essential for mycolic acid synthesis in Mycobacterium tuberculosis (Mtb). nih.govacs.org This compound was shown to curtail the survival of Mtb in infected macrophages and reduce the bacterial burden in a mouse model of chronic infection. nih.govacs.org

Structure-Activity Relationship Studies: Extensive medicinal chemistry efforts have focused on 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. nih.gov These studies have led to the design of improved compounds with good antitubercular activity against both drug-susceptible and drug-resistant strains, while also addressing metabolic stability. nih.gov Other studies on unsymmetrical 1,4-dihydropyridines containing an isoxazole system have shown modest antitubercular activity against the H37Rv strain of M. tuberculosis. scispace.com

Table 4: Antitubercular Activity of Selected Isoxazole Derivatives

| Compound Class | Target/Strain | Activity | Reference |

| 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) | Mtb FadD32 and FadD28 | Inhibitory activity, reduces bacterial burden in mice | nih.govacs.org |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Drug-susceptible and drug-resistant Mtb strains | Good antitubercular activity | nih.gov |

| Unsymmetrical 1,4-dihydropyridines with isoxazole | M. tuberculosis H37Rv | Modest activity | scispace.com |

Antidiabetic Activities

Recent research has highlighted the potential of isoxazole derivatives as novel therapeutic agents for diabetes.

Enzyme Inhibition: A study on new trifluoromethylated flavonoid-based isoxazoles found that one compound was a potent inhibitor of α-amylase activity, with an IC50 value comparable to the antidiabetic drug acarbose. nih.govresearchgate.net Molecular docking studies suggested that these derivatives interact with key residues in the active site of the enzyme. researchgate.net Another study on coumarin-based isoxazole derivatives also demonstrated significant inhibitory activity against α-amylase and α-glucosidase. ukaazpublications.com

Improving Glucose Consumption: Isoxazole-based flavonoid derivatives have been shown to significantly improve glucose absorption in insulin-resistant HepG2 cells. nih.govresearchgate.net A fused isoxazole derivative of Kaempferol was found to improve glucose consumption through the AMPK/PEPCK/G6Pase pathways, indicating its potential as an antidiabetic drug candidate. researchgate.net In silico studies of isoxazole derivatives of usnic acid have also identified potential α-amylase inhibitors for the treatment of diabetes. researchgate.net

Table 5: Antidiabetic Activity of Selected Isoxazole Derivatives

| Compound Class | Mechanism of Action | Activity | Reference |

| Trifluoromethylated flavonoid-based isoxazoles | α-amylase inhibition | IC50 = 12.6 ± 0.2 μM | nih.govresearchgate.net |

| Coumarin-based isoxazole derivatives | α-amylase and α-glucosidase inhibition | Significant inhibition | ukaazpublications.com |

| Fused isoxazole derivative of Kaempferol | Improved glucose consumption via AMPK/PEPCK/G6Pase pathways | EC50 = 0.8 nM | researchgate.net |

| Isoxazole derivatives of usnic acid | α-amylase inhibition (in silico) | Good binding affinity | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.